molecular formula C6H9N3O B13655849 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol

Cat. No.: B13655849
M. Wt: 139.16 g/mol
InChI Key: IZCFKPRYSLAJAQ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol is a heterocyclic compound that has garnered interest in the field of medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization to form the triazole ring. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and optimized reaction conditions are crucial for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo-pyridines .

Scientific Research Applications

5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol

InChI

InChI=1S/C6H9N3O/c10-5-1-2-9-6(3-5)7-4-8-9/h4-5,10H,1-3H2

InChI Key

IZCFKPRYSLAJAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC=N2)CC1O

Origin of Product

United States

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